PRMT6 Selectivity Over Other Type I PRMTs for the Core Scaffold
The core (5-phenylpyridin-3-yl)methanamine scaffold, from which the target compound is derived, has been optimized to yield a lead PRMT6 inhibitor (compound a25). This derivative demonstrated more than 25-fold selectivity over PRMT1 and PRMT8, and over 50-fold selectivity over PRMT3, PRMT4, PRMT5, and PRMT7 [1]. This selectivity profile is superior to previously reported SAM-competitive and substrate-competitive PRMT6 inhibitors, highlighting the unique advantage of this chemical series [1].
| Evidence Dimension | Selectivity Fold Difference (PRMT6 vs. other PRMTs) |
|---|---|
| Target Compound Data | >25-fold (over PRMT1/8); >50-fold (over PRMT3/4/5/7) for lead compound a25 |
| Comparator Or Baseline | Previously reported SAM-competitive and substrate-competitive PRMT6 inhibitors |
| Quantified Difference | Superior selectivity (exact fold difference not directly provided, but described as 'superior to these reported... inhibitors') |
| Conditions | Biochemical selectivity assays against a panel of Type I PRMT family members (PRMT1, 3, 4, 5, 7, 8) |
Why This Matters
This level of selectivity is a critical differentiator for any PRMT6-focused research program, as it minimizes confounding biological effects from off-target inhibition of other PRMTs, which share high structural homology.
- [1] Zhang Q, Cao J, Zhang Y, Bi Z, Feng Q, Yu L, Li L. Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors. European Journal of Medicinal Chemistry. 2022;247:115032. View Source
